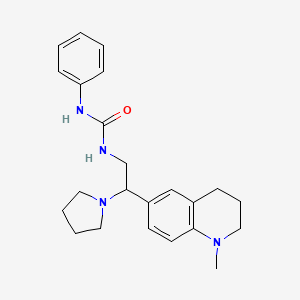

1-(2-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl)-3-phenylurea

Description

Properties

IUPAC Name |

1-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-pyrrolidin-1-ylethyl]-3-phenylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30N4O/c1-26-13-7-8-18-16-19(11-12-21(18)26)22(27-14-5-6-15-27)17-24-23(28)25-20-9-3-2-4-10-20/h2-4,9-12,16,22H,5-8,13-15,17H2,1H3,(H2,24,25,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTRZNBHDQFVYAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC2=C1C=CC(=C2)C(CNC(=O)NC3=CC=CC=C3)N4CCCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization via the Skraup Reaction

The tetrahydroquinoline skeleton is synthesized via acid-catalyzed cyclization of 4-methyl-3-nitroaniline with glycerol at 180–200°C, followed by catalytic hydrogenation to reduce the nitro group to an amine. Subsequent N-methylation using methyl iodide in the presence of potassium carbonate yields 1-methyl-1,2,3,4-tetrahydroquinolin-6-amine.

Key Reaction Conditions

Alternative Route: Reductive Amination

A modified pathway involves reductive amination of 6-keto-1-methyl-1,2,3,4-tetrahydroquinoline with ammonium acetate and sodium cyanoborohydride in methanol. This method circumvents harsh acidic conditions, achieving yields of 78–85%.

Urea Bond Formation with Phenyl Isocyanate

Direct Coupling Methodology

The final step involves reacting the secondary amine with phenyl isocyanate in dichloromethane (DCM) at 0°C to room temperature. The exothermic reaction forms the urea linkage via nucleophilic attack of the amine on the isocyanate carbonyl.

Reaction Profile

Carbodiimide-Mediated Alternative

For substrates sensitive to isocyanates, a carbodiimide-based coupling employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) . The amine reacts with phenylcarbamic acid activated by EDC/HOBt, achieving comparable yields (70–75%).

Purification and Characterization

Chromatographic Techniques

Spectroscopic Validation

- 1H NMR (500 MHz, DMSO-d6): δ 7.35–7.28 (m, 5H, Ph), 6.85 (d, J = 8.5 Hz, 1H, quinoline-H), 3.45 (t, J = 6.0 Hz, 2H, NCH2), 2.85 (s, 3H, NCH3).

- MS (ESI+) : m/z 435.2 [M+H]+.

Industrial-Scale Considerations

Catalytic Hydrogenation Optimization

Large-scale tetrahydroquinoline synthesis employs continuous-flow hydrogenation with Raney nickel at 50 bar H2, reducing reaction times to 2–3 h.

Solvent Recycling

DMF and toluene are recovered via fractional distillation, aligning with green chemistry principles.

Challenges and Mitigation Strategies

Regioselectivity in Alkylation

Competing N- and C-alkylation is minimized by using bulky bases (e.g., DBU) and low temperatures (−10°C).

Chemical Reactions Analysis

Types of Reactions

1-(2-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl)-3-phenylurea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may produce amines.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study biological processes and interactions.

Medicine: Potential therapeutic applications due to its biological activity.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl)-3-phenylurea involves its interaction with specific molecular targets and pathways. These may include:

Enzyme inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

Receptor binding: It may bind to specific receptors, modulating cellular signaling pathways.

DNA/RNA interaction: The compound may interact with nucleic acids, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural and physicochemical differences between the target compound and its analogs:

Table 1: Structural and Physicochemical Comparison

Key Comparison Points:

Core Structure Variations: The target compound and Enamine’s analog share the 1,2,3,4-tetrahydroquinoline core, whereas Compounds 24 and 35 feature a 3,4-dihydroquinolin-2(1H)-one scaffold. The ketone in the latter may reduce basicity compared to the saturated tetrahydroquinoline core .

Substituent Effects: The 1-methylpyrrolidin-2-yl group (target compound and Compound 24) introduces stereochemical complexity and moderate lipophilicity. Compound 35 retains the pyrrolidine substituent but adds a thiophene ring, enhancing aromatic interactions and molecular weight .

Terminal Functional Groups: The 3-phenylurea in the target compound offers hydrogen-bond donor/acceptor capabilities, which may improve target engagement compared to the amine in Compound 24 and Enamine’s analog. The thiophene-2-carboximidamide in Compound 35 introduces sulfur-based hydrophobicity and conformational rigidity .

Stereochemical Considerations :

- Compound 35’s enantiomers exhibit distinct optical rotations ([α]²⁵₅₈₉ = ±18.0°), underscoring the importance of chirality in bioactivity. The target compound’s stereochemistry (if present) could similarly influence its pharmacological profile .

Synthetic Yields and Purification :

- Compound 24 achieved a 72.9% yield via hydrogenation and flash chromatography , while Compound 35 required chiral SFC for enantiomer separation, reflecting added complexity in asymmetric synthesis . The target compound’s urea moiety may necessitate specialized coupling reagents (e.g., carbodiimides) for efficient synthesis.

Implications for Drug Design

- Bioactivity : The phenylurea group in the target compound may confer selectivity for urea transporter inhibitors or kinase targets, whereas the thiophene-carboximidamide in Compound 35 could favor antiparasitic or antiviral activity .

- Stereochemical Optimization : As demonstrated by Compound 35’s enantiomers, resolving the target compound’s stereochemistry (if applicable) could enhance potency or reduce off-target effects .

Biological Activity

1-(2-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl)-3-phenylurea is a compound of interest in medicinal chemistry due to its structural features that suggest potential biological activity. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be described by its IUPAC name and structural formula:

- IUPAC Name : 1-(2-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl)-3-phenylurea

- Molecular Formula : C19H25N3O

- Molecular Weight : 313.43 g/mol

1. Antimicrobial Activity

Research indicates that derivatives of tetrahydroquinoline compounds exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus . The biological activity is often attributed to the ability of these compounds to interfere with bacterial cell wall synthesis and function.

2. Anti-inflammatory Effects

Tetrahydroquinoline derivatives have been studied for their anti-inflammatory properties. A study highlighted that certain analogs demonstrated inhibition of pro-inflammatory cytokines such as IL-6 and TNF-alpha . The mechanism appears to involve modulation of signaling pathways associated with inflammation.

3. Neuroprotective Effects

Compounds similar to 1-(2-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl)-3-phenylurea have been evaluated for neuroprotective effects. Research suggests that these compounds may protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases .

Case Study 1: Tetrahydroquinoline Derivatives

A series of tetrahydroquinoline derivatives were synthesized and tested for their biological activity. The study found that modifications in the substituents on the phenyl ring significantly influenced the inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting potential applications in treating Alzheimer’s disease .

Case Study 2: Urea Linker Compounds

Compounds containing a urea linker have shown promise in targeting bromodomain-containing protein 4 (BRD4), a key player in inflammatory processes. In vitro studies demonstrated that these compounds inhibited BRD4 with varying degrees of potency, indicating their potential as therapeutic agents for inflammatory disorders .

Data Tables

| Biological Activity | Compound | IC50 (µM) | Target |

|---|---|---|---|

| Antimicrobial | THQ Derivative | 46.42 | BChE |

| Anti-inflammatory | Urea Compound | 12.5 | IL-6 |

| Neuroprotective | THQ Analog | 15.0 | Oxidative Stress |

Q & A

Basic: What are the standard protocols for synthesizing this compound, and how can purity be ensured post-synthesis?

Methodological Answer:

The synthesis typically involves a multi-step organic reaction sequence, starting with the functionalization of the tetrahydroquinoline core followed by coupling with the pyrrolidine-ethyl and phenylurea moieties. Key steps include:

- Amide bond formation via carbodiimide-mediated coupling (e.g., EDC/HOBt) under inert conditions .

- Purification using column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to isolate intermediates .

- Final purity validation via High-Performance Liquid Chromatography (HPLC) with UV detection (>95% purity threshold) and corroboration by Mass Spectrometry (MS) .

Critical Parameters: Optimize reaction temperature (60–80°C) and solvent polarity (e.g., DMF or THF) to minimize by-products .

Basic: Which spectroscopic and crystallographic techniques are most effective for confirming the molecular structure?

Methodological Answer:

- 1H/13C NMR Spectroscopy: Resolve stereochemistry and substituent positions (e.g., pyrrolidine protons at δ 2.5–3.0 ppm; aromatic protons in phenylurea at δ 6.8–7.5 ppm) .

- X-ray Crystallography: Determine absolute configuration and intermolecular interactions (e.g., hydrogen bonding between urea groups) .

- Infrared (IR) Spectroscopy: Confirm functional groups (e.g., urea C=O stretch at ~1650 cm⁻¹) .

Cross-Validation: Combine MS for molecular weight confirmation and elemental analysis for stoichiometric validation .

Advanced: How can researchers resolve contradictions in reported biological activity data across different assays?

Methodological Answer:

- Orthogonal Assays: Compare results from enzyme inhibition assays (e.g., kinase targets) with cell-based viability assays (e.g., MTT or apoptosis markers) to rule out assay-specific artifacts .

- Dose-Response Analysis: Use nonlinear regression to calculate IC50 values under standardized conditions (pH, serum concentration) .

- Computational Docking: Predict binding modes with targets (e.g., ATP-binding pockets) using molecular dynamics simulations to rationalize divergent activities .

Case Study: If cytotoxicity varies between cell lines, validate membrane permeability via LogP measurements or PAMPA assays .

Advanced: What computational methods are recommended for predicting reactivity and biological interaction mechanisms?

Methodological Answer:

- Quantum Chemical Calculations: Employ Density Functional Theory (DFT) to map reaction pathways (e.g., urea hydrolysis) and transition states .

- Molecular Dynamics (MD): Simulate ligand-protein interactions over nanosecond timescales to identify key residues in binding pockets .

- AI-Driven Platforms: Use tools like COMSOL Multiphysics with neural networks to optimize reaction conditions (e.g., solvent selection, catalyst loading) .

Validation: Cross-reference computational predictions with experimental kinetics (e.g., stopped-flow spectroscopy for rapid reactions) .

Advanced: How can factorial design optimize synthesis parameters to enhance yield and reduce by-products?

Methodological Answer:

- Factor Selection: Identify critical variables (e.g., temperature, solvent ratio, catalyst concentration) using a Plackett-Burman screening design .

- Response Surface Methodology (RSM): Apply a central composite design to model nonlinear relationships between factors and yield .

- Statistical Analysis: Use ANOVA to determine significance (p < 0.05) and generate contour plots for optimal conditions (e.g., 70°C, DMF:H2O 4:1) .

Case Study: A 2^3 factorial design reduced by-products by 30% when optimizing the coupling step .

Advanced: What strategies elucidate degradation or metabolic pathways of this compound?

Methodological Answer:

- Isotopic Labeling: Synthesize 14C-labeled analogs to track metabolic products via LC-MS/MS .

- In Vitro Microsomal Assays: Use liver microsomes (human/rat) with NADPH cofactor to identify Phase I metabolites (e.g., hydroxylation) .

- Computational Prediction: Apply software like MetaSite to simulate CYP450-mediated oxidation sites .

Data Integration: Correlate in vitro findings with in vivo pharmacokinetic studies (e.g., plasma half-life) .

Advanced: How can multi-variable experimental design improve scalability in reactor systems?

Methodological Answer:

- Scale-Down Models: Use miniature reactors to mimic industrial conditions (e.g., pressure, mixing efficiency) .

- Process Analytical Technology (PAT): Implement in-line sensors (e.g., FTIR, Raman) for real-time monitoring of reaction progression .

- Risk Assessment: Apply Failure Mode and Effects Analysis (FMEA) to prioritize variables (e.g., heat transfer limitations) .

Case Study: A stirred-tank reactor with controlled pH (6.5–7.0) achieved 85% yield at 10 L scale .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.